molecular formula C19H24N4O B12777586 Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- CAS No. 88159-11-9

Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-

Cat. No.: B12777586
CAS No.: 88159-11-9
M. Wt: 324.4 g/mol
InChI Key: JDKIIQGLRZCQHS-OXGJKCRVSA-N
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Description

Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are commonly found in natural products such as ergot alkaloids. This particular compound has a unique structure that includes a cyano group and a propionamide moiety, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- typically involves multiple steps, starting from simpler ergoline derivatives. The key steps often include:

    Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives and appropriate aldehydes or ketones.

    Introduction of the Cyano Group: This step usually involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the Propionamide Group: This can be done through amide bond formation reactions, often using reagents like propionyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ergoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and propionamide moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound with a simpler structure.

    Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.

    Ergotamine: Another ergoline derivative used in the treatment of migraines.

Uniqueness

Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- is unique due to the presence of the cyano and propionamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88159-11-9

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(6aR,9S)-7-methyl-5,5a,6,6a,8,9,10,10a-octahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C19H24N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,11-13,15,17,22H,5-7,9-10H2,1H3,(H2,21,24)/t11-,12?,13?,15?,17-/m1/s1

InChI Key

JDKIIQGLRZCQHS-OXGJKCRVSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3CNC4=CC=CC2=C34)CC(C#N)C(=O)N

Canonical SMILES

CN1CC(CC2C1CC3CNC4=CC=CC2=C34)CC(C#N)C(=O)N

Origin of Product

United States

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